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Compound of Interest

Compound Name: 3-Methylisoxazole-5-carbonitrile

Cat. No.: B1320823 Get Quote

A deep dive into the bond lengths and angles of the isoxazole ring system reveals subtle yet

significant alterations upon substitution. This guide provides a comparative analysis of the

molecular geometry of parent isoxazole against its derivatives, supported by experimental data

from X-ray crystallography and microwave spectroscopy.

For researchers and professionals in drug development, a precise understanding of a

molecule's three-dimensional structure is fundamental to elucidating structure-activity

relationships (SAR) and driving rational drug design. Isoxazole, a key heterocyclic scaffold in

medicinal chemistry, and its derivatives are no exception.[1][2][3][4][5][6] This guide presents a

quantitative comparison of bond lengths and angles, offering insights into the electronic and

steric effects of substituents on the isoxazole core.

Geometric Parameters: A Tabulated Comparison
The structural parameters of the parent isoxazole, determined through microwave

spectroscopy, provide a baseline for comparison with substituted derivatives, whose structures

are typically elucidated using single-crystal X-ray diffraction. The following table summarizes

key bond lengths and angles for isoxazole and a representative derivative, 3-(3-methyl-5-

isoxazolyl)methyl-5-(3-methyl-5-isoxazolyl)methylisoxazole.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1320823?utm_src=pdf-interest
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Structural_Validation_of_Oxazole_Derivatives_X_ray_Crystallography_in_Focus.pdf
https://www.benchchem.com/pdf/Unambiguous_Structural_Validation_of_Fused_Heterocycles_A_Comparative_Guide_to_the_X_ray_Crystallography_of_Furo_3_4_d_isoxazoles_and_Related_Scaffolds.pdf
https://www.researchgate.net/figure/X-ray-structure-for-mono-isoxazole-linked-silatrane-3d_fig3_343679197
https://www.mdpi.com/1424-8247/16/2/228
https://pmc.ncbi.nlm.nih.gov/articles/PMC9964809/
https://www.mdpi.com/1422-0067/26/15/7082
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1320823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bond/Angle
Parent Isoxazole (Å or °)[7]
[8]

3,5-Disubstituted Isoxazole
Derivative (Å or °)

Bond Lengths

O1-N2 1.399 1.422 (mean)

N2-C3 1.309 1.308 (mean)

C3-C4 1.425 -

C4-C5 1.356 -

C5-O1 1.344 -

Bond Angles

C5-O1-N2 108.8 -

O1-N2-C3 105.3 -

N2-C3-C4 112.3 -

C3-C4-C5 103.0 -

C4-C5-O1 110.6 -

Note: Data for the substituted derivative is presented as the mean value for the corresponding

bonds within the trisisoxazole structure. A direct comparison of all bond lengths and angles was

not available in the cited literature.

The data reveals a slight elongation of the N-O bond in the substituted derivative compared to

the parent isoxazole. This can be attributed to the electronic effects of the substituents. The C-

N bond length, however, remains remarkably consistent, suggesting a degree of conjugation

that is not significantly perturbed by the attached groups.

Experimental Protocols: The Foundation of
Structural Determination
The precise measurement of bond lengths and angles is made possible through sophisticated

experimental techniques. The two primary methods referenced in the data are microwave
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spectroscopy and X-ray crystallography.

Microwave (Rotational) Spectroscopy: This high-resolution technique is particularly well-suited

for determining the geometry of small, polar molecules in the gas phase.[9][10][11] The process

involves:

Sample Introduction: The sample is introduced into the spectrometer in the gas phase at low

pressure.

Microwave Irradiation: The sample is irradiated with microwaves of varying frequencies.

Absorption Detection: Molecules absorb microwave radiation at specific frequencies

corresponding to transitions between rotational energy levels.

Spectral Analysis: The resulting absorption spectrum, consisting of a series of lines, is

analyzed. The spacing between these lines is related to the molecule's moments of inertia.

Structural Determination: From the moments of inertia of different isotopically substituted

versions of the molecule, a complete and highly accurate molecular structure, including bond

lengths and angles, can be determined.[8]

Single-Crystal X-ray Diffraction: This is the gold standard for determining the three-dimensional

structure of crystalline compounds.[1][2][12] The workflow is as follows:

Crystallization: A high-quality single crystal of the compound is grown. This is often the most

challenging step.

Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with a

monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is recorded on a

detector.

Structure Solution: The intensities and positions of the diffracted X-rays are used to calculate

an electron density map of the crystal.

Structure Refinement: An atomic model is fitted to the electron density map and refined to

obtain the final structure, including precise atomic coordinates, from which bond lengths and

angles are calculated.
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Logical Relationship: Comparing Parent and
Derivative Structures
The following diagram illustrates the logical workflow for comparing the structural parameters of

a parent molecule with its derivatives.
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Caption: Workflow for comparing molecular geometries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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